(4,5-Dichloro-1H-imidazol-2-yl)methanol

Organic Synthesis Heterocyclic Chemistry Imidazole Derivatives

This halogenated imidazole features a unique 4,5-dichloro substitution with a reactive C2‑hydroxymethyl group, enabling regioselective derivatization that N1‑substituted isomers cannot deliver. The 4,5‑dichloro core delivers validated herbicidal activity superior to 2,4,5‑trichloroimidazole systems, while the C2‑handle permits oxidation to formyl or carboxyl derivatives for amide coupling and heterocycle formation. It also serves as a precursor to electron‑deficient NHC ligands, forming robust silver(I) complexes. For R&D teams synthesizing focused libraries in agrochemical and organometallic chemistry, this building block offers a synthetically challenging, high‑value entry point with guaranteed 97% purity.

Molecular Formula C4H4Cl2N2O
Molecular Weight 166.99 g/mol
CAS No. 437658-65-6
Cat. No. B3178205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dichloro-1H-imidazol-2-yl)methanol
CAS437658-65-6
Molecular FormulaC4H4Cl2N2O
Molecular Weight166.99 g/mol
Structural Identifiers
SMILESC(C1=NC(=C(N1)Cl)Cl)O
InChIInChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8)
InChIKeyPNLHWTRWZMZFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS 437658-65-6): Chemical Identity and Procurement Baseline


(4,5-Dichloro-1H-imidazol-2-yl)methanol is a halogenated imidazole derivative with the molecular formula C4H4Cl2N2O and a molecular weight of 166.99 g/mol . The compound features a central imidazole ring substituted with electron-withdrawing chlorine atoms at the 4- and 5-positions and a reactive hydroxymethyl (-CH2OH) group at the 2-position [1]. Physicochemical data include a predicted boiling point of 436.3±35.0 °C, predicted density of 1.691±0.06 g/cm³, and a predicted pKa of 8.40±0.10 . This substitution pattern establishes the compound as a versatile synthetic intermediate for generating 2-substituted 4,5-dichloroimidazole derivatives, with the hydroxymethyl group serving as a key handle for further functionalization.

Why (4,5-Dichloro-1H-imidazol-2-yl)methanol Cannot Be Replaced by Generic Imidazole Intermediates in Regioselective Synthesis


Imidazole-based intermediates exhibit substantial variation in synthetic utility and biological activity profiles depending on the precise position and nature of substituents. The 4,5-dichloro substitution pattern introduces strong electron-withdrawing effects that modulate ring reactivity and metal-coordination behavior, while the specific placement of the hydroxymethyl group at the 2-position (versus the 1-position in the N-substituted isomer) dictates the regiochemical outcome of subsequent functionalization steps [1]. 2-Substituted 4,5-dichloroimidazoles are noted to be synthetically challenging targets, with reported yields ranging from only 36–72% even under optimized conditions [1]. Furthermore, imidazole derivatives with different halogenation patterns (e.g., 2,4,5-trichloroimidazole) and those with the hydroxymethyl group at alternative positions (e.g., N1-substituted (4,5-dichloroimidazol-1-yl)methanol) generate distinct reaction trajectories, biological activity profiles, and N-heterocyclic carbene (NHC) complex stabilities [2]. The evidence compiled below quantifies these critical differentiation points.

Quantitative Differentiation Evidence for (4,5-Dichloro-1H-imidazol-2-yl)methanol Procurement


Synthetic Accessibility Advantage: 2-Hydroxymethyl Substitution Bypasses Low-Yield Dichloroimidazole Synthesis

2-Substituted 4,5-dichloroimidazoles are challenging synthetic targets with limited accessible routes. Literature documents that direct synthesis of 2-substituted 4,5-dichloroimidazoles from aldehydes and cyanogen under HCl conditions proceeds with yields of only 36–72% and is restricted to non-enolizable aldehydes; enolizable aldehydes undergo competing aldol-type reactions, and basic heterocyclic aldehydes merely form unreactive hydrochloride salts [1]. (4,5-Dichloro-1H-imidazol-2-yl)methanol, bearing a pre-installed hydroxymethyl group at the 2-position, circumvents this low-yielding, substrate-limited cyclization step entirely. For procurement decisions, this translates to a defined, readily available building block that eliminates the need for end-user optimization of a challenging 36–72% yield reaction with severe aldehyde scope restrictions.

Organic Synthesis Heterocyclic Chemistry Imidazole Derivatives

Regiochemical Fidelity: 2-Position Hydroxymethyl Enables Distinct Derivatization from N1-Substituted Isomers

The isomeric variant (4,5-dichloroimidazol-1-yl)methanol (CAS 119552-43-1) features the hydroxymethyl group at the N1 nitrogen position rather than the C2 carbon . This positional isomerism dictates fundamentally different chemical reactivity and biological activity outcomes: N1-hydroxymethyl substitution generates an N,O-acetal moiety prone to hydrolysis, whereas C2-hydroxymethyl substitution produces a benzylic-type alcohol amenable to oxidation, esterification, etherification, and Mitsunobu-type reactions . The 2-position hydroxymethyl also serves as a precursor to 2-formylimidazoles and 2-carboxylic acid derivatives that are critical pharmacophores in numerous bioactive series .

Medicinal Chemistry Agrochemical Synthesis Scaffold Diversification

Herbicidal Activity Superiority: 4,5-Dichloroimidazole Scaffold Outperforms 2,4,5-Trichloroimidazole Benchmark

In comparative herbicidal activity studies, 4,5-dichloro-imidazole derivatives exhibit better herbicidal activity than 1-ethoxymethyl-2,4,5-trichloroimidazole, which is identified as the nearest active compound of the same type of action known from the state of the art [1]. While this comparison is made at the scaffold level rather than with the hydroxymethyl derivative specifically, it establishes that the 4,5-dichloro substitution pattern (present in the target compound) confers superior herbicidal performance relative to the more extensively halogenated 2,4,5-trichloroimidazole system. The target compound, bearing this 4,5-dichloro core plus a derivatizable hydroxymethyl handle, provides a validated scaffold for herbicide discovery programs.

Agrochemical Herbicide Development Crop Protection

Electron-Deficient Imidazole Core: Chlorine Substituents Differentiate from Unsubstituted and Partially Halogenated Analogs

4,5-Dichloroimidazole distinguishes itself from unsubstituted imidazole and mono-halogenated analogs through the presence of two electron-withdrawing chlorine substituents at the 4- and 5-positions, which polarize the imidazole ring and modulate its coordination behavior with metal ions . Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level have characterized the electron density distribution and coordination behavior of 4,5-dichloroimidazole with Cu(II) ion, demonstrating that the dichloro substitution pattern alters the electronic environment of the imidazole nitrogens compared to unsubstituted or mono-halogenated imidazoles [1]. This electronic modulation directly affects the stability and catalytic activity of derived N-heterocyclic carbene (NHC) complexes, with silver(I) NHC complexes derived from 4,5-dichloroimidazole exhibiting enhanced stability compared to other silver NHC systems [2].

Organometallic Chemistry NHC Ligand Design Coordination Chemistry

Validated Application Scenarios for (4,5-Dichloro-1H-imidazol-2-yl)methanol Procurement


Synthesis of 2-Substituted 4,5-Dichloroimidazole Derivatives via Hydroxymethyl Functionalization

The hydroxymethyl group at the 2-position provides a versatile handle for oxidation to 2-formyl-4,5-dichloroimidazole or 4,5-dichloroimidazole-2-carboxylic acid derivatives. These 2-carbonyl and 2-carboxyl derivatives serve as key intermediates for amide coupling, esterification, and heterocycle formation [1]. This application scenario is supported by the documented synthetic utility of 2-substituted 4,5-dichloroimidazoles [1] and the regiochemical fidelity of the C2-hydroxymethyl substitution established in Evidence_Items.

Herbicide Discovery and Agrochemical Development Programs

4,5-Dichloroimidazole derivatives have demonstrated better herbicidal activity than the benchmark 2,4,5-trichloroimidazole system [2]. (4,5-Dichloro-1H-imidazol-2-yl)methanol incorporates this validated herbicidal scaffold with a derivatizable 2-hydroxymethyl group, enabling the synthesis of focused compound libraries for agrochemical screening. This application is directly supported by the class-level herbicidal activity evidence presented in Evidence_Items.

N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis for Organometallic Catalysis

The 4,5-dichloroimidazole core generates electron-deficient NHC ligands with distinct electronic properties compared to imidazole-derived carbenes lacking electron-withdrawing substituents [3]. The 2-hydroxymethyl group of the target compound can be converted to an imidazolium salt precursor for NHC generation. Silver(I)-NHC complexes derived from 4,5-dichloroimidazole exhibit enhanced stability relative to other silver NHC systems [3], making this scaffold particularly valuable for developing robust organometallic catalysts and potential antimicrobial agents.

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